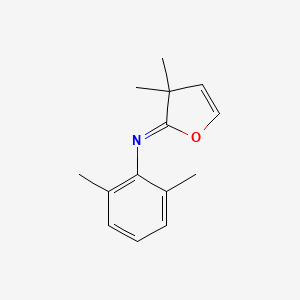
Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzenamine core substituted with a furanylidene group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- typically involves the reaction of 2,6-dimethylbenzenamine with 3,3-dimethyl-2(3H)-furanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the furanylidene linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the furanylidene group to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-(2-furanylidene)-2,6-dimethyl-
- Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-4-methyl-
- Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,4-dimethyl-
Uniqueness
Benzenamine, N-(3,3-dimethyl-2(3H)-furanylidene)-2,6-dimethyl- is unique due to its specific substitution pattern and the presence of the furanylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
574734-27-3 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-3,3-dimethylfuran-2-imine |
InChI |
InChI=1S/C14H17NO/c1-10-6-5-7-11(2)12(10)15-13-14(3,4)8-9-16-13/h5-9H,1-4H3 |
Clave InChI |
BPAVQKPQAMGNQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C2C(C=CO2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)


![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
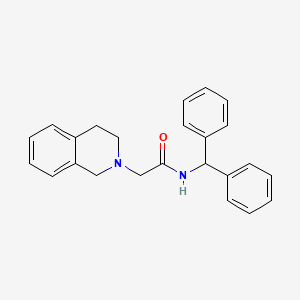
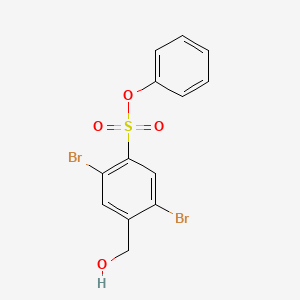

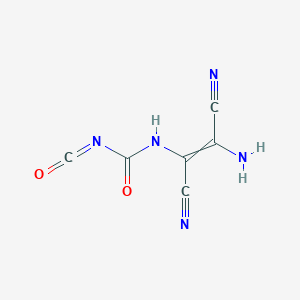
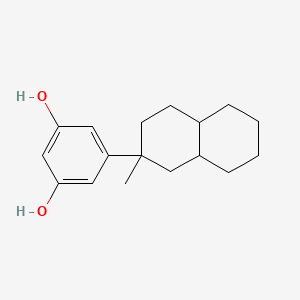
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

boranyl](/img/structure/B14215959.png)

